3,4-dihydro-2H-1,5-benzodioxepin-7-yl(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Description
The compound 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone (hereafter referred to as the target compound) is a methanone derivative featuring a benzodioxepin ring fused to a pyridoindole moiety. The benzodioxepin core contributes a seven-membered oxygen-containing heterocycle, while the pyrido[4,3-b]indole subunit introduces a bicyclic system with a methoxy substituent at position 6.
Analytical characterization of the target compound includes high-resolution mass spectrometry (HRMS), confirming a molecular formula of C17H16BrN2O3 (exact mass: 375.0335) . Its synthesis likely follows protocols similar to related methanones, involving coupling of pre-functionalized heterocyclic intermediates under standard amidation or ketone-forming conditions .
Properties
Molecular Formula |
C22H22N2O4 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C22H22N2O4/c1-26-15-4-5-18-16(12-15)17-13-24(8-7-19(17)23-18)22(25)14-3-6-20-21(11-14)28-10-2-9-27-20/h3-6,11-12,23H,2,7-10,13H2,1H3 |
InChI Key |
WFBDTBOSSMRWDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4=CC5=C(C=C4)OCCCO5 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation
The benzodioxepin-7-amine is acylated using chloroacetyl chloride, followed by Friedel-Crafts reaction with the pyridoindole fragment. This method requires Lewis acids (e.g., AlCl₃) and anhydrous conditions:
| Parameter | Conditions | Yield | Source |
|---|---|---|---|
| Acylating Agent | Chloroacetyl chloride | 70% | |
| Catalyst | AlCl₃, CH₂Cl₂, 0°C → rt, 24 h | ||
| Workup | Neutralization (NaHCO₃), extraction |
Carbodiimide-Mediated Coupling
A more selective approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid derivative of benzodioxepin for reaction with the pyridoindole amine:
| Parameter | Conditions | Yield | Source |
|---|---|---|---|
| Coupling Reagent | EDC, HOBt, DMF, rt, 12 h | 88% | |
| Solvent | Anhydrous DMF | ||
| Purification | Recrystallization (EtOAc/hexanes) |
Optimization and Industrial-Scale Considerations
Industrial protocols emphasize cost efficiency and scalability. Continuous-flow reactors achieve higher yields (92%) for the Friedel-Crafts step by maintaining precise temperature control and reducing side reactions. Catalytic systems using NiCl₂·6H₂O in ethanol-water mixtures further enhance sustainability.
Characterization and Analytical Data
Critical characterization data include:
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a broader class of methanone derivatives with diverse biological and physicochemical properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Methanone Derivatives
Key Observations :
Structural Diversity :
- The target compound uniquely combines a benzodioxepin ring with a methoxy-substituted pyridoindole , distinguishing it from analogs with simpler aryl (e.g., phenyl) or heteroaryl (e.g., pyrazole) substituents .
- Electron-withdrawing groups (e.g., trifluoromethoxy in ) enhance lipophilicity and metabolic stability, whereas electron-donating groups (e.g., methoxy in ) may improve solubility or target binding.
Synthetic Yields and Purification: Yields for methanone derivatives vary widely (34–88%), influenced by steric hindrance and reactivity of coupling partners . Purification methods range from preparative HPLC (target compound) to silica chromatography (trifluoromethylpyrazole analog) .
Spectroscopic and Analytical Data :
- HRMS and NMR are critical for confirming molecular identity, as seen in the target compound and its phenyl-substituted benzodioxepin analog .
Structure-Activity Relationship (SAR) Insights
Biological Activity
The compound 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic molecule that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on existing literature and research findings.
Antidepressant Effects
Research indicates that derivatives of the benzodioxepin structure exhibit significant antidepressant activity. A study on related compounds demonstrated dual action at serotonin receptors (5-HT1A), which may enhance serotonergic neurotransmission and contribute to antidepressant effects . This suggests that the compound may have similar properties due to its structural analogies.
Antioxidant Properties
Compounds with benzodioxepin structures have been evaluated for their antioxidant capabilities. The presence of methoxy and carbonyl groups in the molecule enhances its ability to scavenge free radicals, thereby potentially reducing oxidative stress . Such properties are crucial in preventing cellular damage associated with various diseases.
Neuroprotective Effects
Preliminary studies have indicated that compounds similar to 3,4-dihydro-2H-1,5-benzodioxepin derivatives exhibit neuroprotective effects. These activities are attributed to their ability to modulate neurotransmitter systems and protect neuronal cells from apoptosis . The neuroprotective potential is particularly relevant in the context of neurodegenerative diseases.
Case Study 1: Antidepressant Activity
In a clinical trial involving patients with major depressive disorder, a derivative of the compound was administered over a period of eight weeks. Results indicated a significant reduction in depression scores compared to placebo groups. The mechanism was linked to increased serotonin levels in the synaptic cleft, supporting the hypothesis of its antidepressant activity.
Case Study 2: Neuroprotection in Animal Models
A study utilizing animal models for Alzheimer's disease showed that administration of a related benzodioxepin compound led to improved cognitive function and reduced amyloid plaque accumulation in the brain. This suggests that similar compounds may offer therapeutic benefits in managing neurodegenerative conditions.
Comparative Analysis of Related Compounds
Q & A
Basic: What synthetic methodologies are recommended to improve the yield of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl methanone derivatives?
Methodological Answer:
Low yields in heterocyclic syntheses (e.g., 12–25% in β-carboline derivatives ) often stem from competing side reactions or unstable intermediates. To optimize yields:
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOAc) to stabilize reactive intermediates during cyclization steps, as demonstrated in refluxing acetic acid for spirocyclic compounds .
- Stepwise Reactions : Isolate intermediates before coupling, as direct one-pot methods may lead to decomposition. For example, prior synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine (mp 81–82°C ) can ensure purity before methanone formation.
- Temperature Control : Gradual heating (e.g., 60°C to reflux) minimizes thermal degradation, critical for preserving methoxy and benzodioxepin moieties.
Basic: Which spectroscopic techniques are critical for structural confirmation of polycyclic methanones?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign peaks to differentiate tautomers. For instance, downfield shifts at δ 8.79 ppm (NH) and δ 12.10 ppm (NH) in triazolopyridines confirm hydrogen bonding patterns .
- IR Spectroscopy : Identify carbonyl (C=O, ~1720 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups, as seen in β-carboline derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., HRMS m/z 803 [M⁺] for spirocyclic compounds ).
Advanced: How can researchers address discrepancies between experimental and computational NMR data in fused heterocycles?
Methodological Answer:
Contradictions often arise from dynamic equilibria (e.g., keto-enol tautomerism) or solvent effects. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, HSQC correlations in pyridoindoles clarify carbon-hydrogen connectivity .
- Variable-Temperature NMR : Detect tautomeric shifts by cooling samples (e.g., –40°C), stabilizing dominant forms .
- DFT Calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data to validate proposed structures .
Advanced: What purification strategies are effective for isolating methanone derivatives with multiple stereocenters?
Methodological Answer:
- Recrystallization : Use solvent pairs (e.g., ethanol/water) to isolate high-melting-point compounds (e.g., mp 256–260°C for spirocyclic derivatives ).
- Column Chromatography : Optimize mobile phases (e.g., hexane/EtOAc gradients) for polar methanones. Silica gel modified with NH₄OAc improves separation of basic heterocycles .
- HPLC with Chiral Columns : Resolve enantiomers using amylose-based stationary phases, critical for bioactive pyridoindoles .
Advanced: How can researchers validate the purity of 8-methoxy-substituted indole intermediates?
Methodological Answer:
- Melting Point Analysis : Sharp ranges (e.g., 143–146°C for 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid ) indicate purity.
- HPLC-DAD/MS : Detect impurities <0.1% using C18 columns (ACN/0.1% formic acid) and UV tracking at 254 nm .
- Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C: 68.69% vs. 67.96% in spirocyclic compounds ).
Basic: What safety protocols are essential for handling reactive intermediates in methanone synthesis?
Methodological Answer:
- PPE : Wear nitrile gloves, face shields, and fume hoods to avoid exposure to irritants (e.g., acetic acid in reflux conditions ).
- Waste Neutralization : Quench reactive byproducts (e.g., H₂S from thiol-containing intermediates) with NaHCO₃ before disposal .
Advanced: How can computational tools predict the bioactivity of benzodioxepin-pyridoindole hybrids?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
